molecular formula C13H16N2S B1332759 4-(4-Butylphenyl)-1,3-thiazol-2-amine CAS No. 350997-72-7

4-(4-Butylphenyl)-1,3-thiazol-2-amine

Cat. No. B1332759
M. Wt: 232.35 g/mol
InChI Key: KILDHSZPKYDKJP-UHFFFAOYSA-N
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Description

The compound "4-(4-Butylphenyl)-1,3-thiazol-2-amine" is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. This compound is of interest due to its potential applications in pharmaceuticals and materials science. The thiazole ring is a common motif in various biologically active compounds and can be modified to produce a wide range of derivatives with diverse properties and activities.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones derivatives involves the use of 4-thiazolidinones as key intermediates, which undergo nucleophilic addition reactions with arylidene malononitrile . Another example is the reduction of a benzylidene-thiazol-2-amine with sodium borohydride (NaBH4) to produce a thiazol-2-amine derivative with antitumor activity . Additionally, a novel one-pot synthesis method has been developed for 1,3,4-thiadiazol-2-amine derivatives, which avoids the use of toxic additives and proceeds through a reaction between thiosemicarbazide and carboxylic acid in the presence of polyphosphate ester (PPE) .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a tert-butyl-substituted thiazol-2-amine derivative was determined, revealing its crystallization in the monoclinic system and the presence of intermolecular hydrogen bonds contributing to the stability of the structure . Similarly, the crystal structure of alkyl-substituted N,4-diphenyl thiazole-2-amines has been characterized, showing the cis and trans relationships between certain atoms and the presence of intermolecular hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, which can lead to the formation of new compounds with potential biological activities. For instance, the reaction of 4-thiazolidinones with different heterocyclic amines can afford polyfunctionally substituted fused pyrimidine derivatives . Additionally, the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole has been studied, showing that it can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form esters, amides, or heterocyclic analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the thiazole ring can significantly alter these properties. For example, the introduction of bulky tert-butyl groups or halogen atoms can affect the compound's density and solubility . The crystallographic analyses provide insights into the molecular packing and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments.

Scientific Research Applications

Synthesis and Structural Studies

4-(4-Butylphenyl)-1,3-thiazol-2-amine and its derivatives are extensively synthesized and studied for their structural properties. For instance, the synthesis of aminothiazole derivatives, including 4-(biphenyl-4-yl)thiazol-2-amine and 4-(2′,4′-difluorobiphenyl-4-yl)thiazol-2-amine, was performed through Suzuki-Miyaura cross-coupling reaction. These compounds were analyzed using various spectroscopic methods, and their solid-state structures were confirmed using X-ray diffraction studies, revealing poly chain structures due to intramolecular hydrogen bonding. Additionally, these compounds were subjected to density functional theory (DFT) calculations to obtain optimized geometry, electronic, and spectroscopic properties, suggesting potential bioactivity based on global reactivity parameters (Adeel et al., 2017).

Applications in Corrosion Inhibition

Some derivatives of aminothiazoles, including 4-(2-aminothiazole-4-yl) phenol, have been studied for their potential as corrosion inhibitors for metals like iron. Quantum chemical parameters and molecular dynamics simulations were conducted to understand the interaction between the metal surface and these molecules. The theoretical data obtained from these studies aligned well with experimental results, indicating the effectiveness of these derivatives in corrosion inhibition (Kaya et al., 2016).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including toxicity, flammability, environmental impact, etc.


Future Directions

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, applications, or areas of study.


Please note that the availability of this information can vary greatly depending on the specific compound and how extensively it has been studied. For a less well-known compound, some or all of this information may not be available. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

4-(4-butylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-2-3-4-10-5-7-11(8-6-10)12-9-16-13(14)15-12/h5-9H,2-4H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILDHSZPKYDKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365115
Record name 4-(4-butylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Butylphenyl)-1,3-thiazol-2-amine

CAS RN

350997-72-7
Record name 4-(4-butylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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